molecular formula C8H13F3N2O2 B15258262 1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B15258262
M. Wt: 226.20 g/mol
InChI Key: GFMYTBSMJWMRCD-UHFFFAOYSA-N
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Description

1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a synthetic organic compound with the molecular formula C8H13F3N2O2 It is characterized by the presence of two amino groups, a trifluoromethyl group, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, amine derivatives, and oxides. These products can be further utilized in different applications based on their chemical properties .

Scientific Research Applications

1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but lacks amino groups.

    Trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: Contains a trifluoromethyl group but differs in the position of functional groups.

Uniqueness

1,4-Diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups along with the trifluoromethyl group.

Properties

Molecular Formula

C8H13F3N2O2

Molecular Weight

226.20 g/mol

IUPAC Name

1,4-diamino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H13F3N2O2/c9-8(10,11)7(13)3-1-6(12,2-4-7)5(14)15/h1-4,12-13H2,(H,14,15)

InChI Key

GFMYTBSMJWMRCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C(=O)O)N)(C(F)(F)F)N

Origin of Product

United States

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